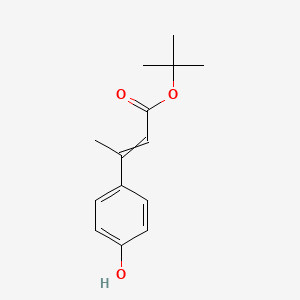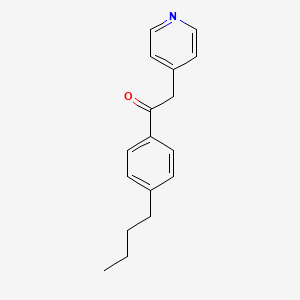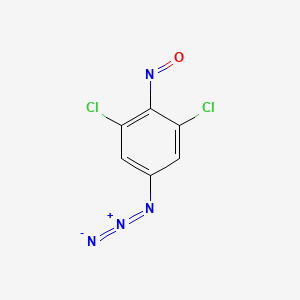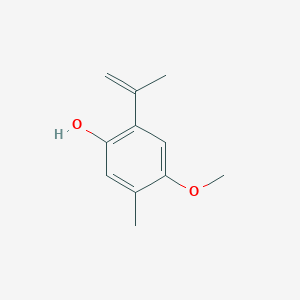
tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate typically involves the esterification of 4-hydroxycinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: It can participate in substitution reactions, particularly at the hydroxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology and Medicine: In the field of medicine, this compound has potential applications as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable precursor for the development of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the production of polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science research .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester moiety can undergo hydrolysis to release the active hydroxyphenyl compound, which can then exert its effects on target pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-hydroxypent-4-enoate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- tert-Butyl 3-hydroxypropionate
Comparison: tert-Butyl 3-(4-hydroxyphenyl)but-2-enoate is unique due to the presence of both a hydroxyphenyl group and a but-2-enoate moiety. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, tert-Butyl 3-hydroxypent-4-enoate lacks the aromatic hydroxyphenyl group, which significantly alters its chemical behavior and applications .
Propriétés
Numéro CAS |
393186-04-4 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
tert-butyl 3-(4-hydroxyphenyl)but-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-10(9-13(16)17-14(2,3)4)11-5-7-12(15)8-6-11/h5-9,15H,1-4H3 |
Clé InChI |
OSTXXXJWNOUJKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC(C)(C)C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)


![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)



![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
